N-(2-methylpentan-3-yl)cyclopropanamine
Description
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(2-methylpentan-3-yl)cyclopropanamine |
InChI |
InChI=1S/C9H19N/c1-4-9(7(2)3)10-8-5-6-8/h7-10H,4-6H2,1-3H3 |
InChI Key |
OOAZJDVTJMSYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of a cyclopropane ring attached to an amine group, with the 2-methylpentan-3-yl substituent introduced via alkylation or reductive amination techniques. The key challenge lies in controlling stereochemistry and achieving high purity yields.
Reductive Amination Route
One of the most established preparation methods is reductive amination, where cyclopropylamine is reacted with 2-methylpentan-3-one or an equivalent ketone precursor under reducing conditions. The reaction typically proceeds as follows:
- Step 1: Formation of an imine intermediate by condensation of cyclopropylamine with 2-methylpentan-3-one.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C).
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Reductive Amination | Mild conditions, good selectivity | Requires ketone precursor, longer reaction time | 75–90 |
| Direct Alkylation | Straightforward, fewer steps | Possible side reactions, requires halide precursor | 60–80 |
| Reduction of Amides/Nitriles | Access from stable precursors, versatile | Harsh reagents, sensitive to moisture | 50–70 |
Notes on Reaction Optimization and Purification
- Stereochemistry: Controlling stereochemistry at the 2-methylpentan-3-yl position is critical for biological activity; chiral catalysts or starting materials may be employed.
- Purification: Silica gel chromatography using gradient elution (e.g., 10–30% ethyl acetate in heptane) is effective for isolating the pure amine.
- Scale-up: Industrial scale synthesis typically optimizes solvent use, reaction time, and temperature to maximize yield and minimize impurities.
Research Findings and Data Tables
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H17N | PubChem |
| Molecular Weight | 127.23 g/mol | PubChem |
| Boiling Point | Approx. 100–120 °C (estimated) | Derived from analogs |
| Solubility | Soluble in organic solvents (ethanol, DCM) | Experimental data |
| Stability | Stable under inert atmosphere, avoid moisture | Literature consensus |
Reaction Yields and Conditions Summary
| Preparation Method | Reducing Agent/Base | Solvent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Reductive Amination | NaBH3CN | Methanol | 25–50 °C | 80–90 | Silica gel chromatography |
| Direct Alkylation | NaH, K2CO3 | DMF, DMSO | 0–40 °C | 65–80 | Chromatography, extraction |
| Reduction of Amides/Nitriles | LiAlH4 | Ether solvents | 0 °C to reflux | 50–70 | Hydrolysis, extraction |
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpentan-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkylated derivatives.
Scientific Research Applications
N-(2-methylpentan-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylpentan-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Aromatic substituents (e.g., nitro or pyridine groups) introduce electron-withdrawing or donating effects, altering reactivity in cross-coupling reactions .
- Bioactivity : Morpholine-containing derivatives (e.g., N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine) are common in agrochemicals due to their metabolic stability .
Q & A
Q. What are the standard synthetic routes for N-(2-methylpentan-3-yl)cyclopropanamine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves nucleophilic substitution reactions between cyclopropanamine and alkyl halides under basic conditions. Key steps include:
- Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates.
- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
Q. What in vitro assays are commonly used to assess the biological activity of cyclopropanamine derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., lysine-specific demethylase-1 inhibition assays) .
- Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in cancer cell lines .
- Controls required : Include positive controls (e.g., known inhibitors) and solvent-only blanks to rule out nonspecific effects.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for cyclopropanamine derivatives across studies?
- Systematic validation : Replicate experiments under identical conditions (e.g., cell line, assay protocol) .
- Meta-analysis : Pool data from multiple studies to identify trends or outliers using statistical tools (e.g., ANOVA).
- Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., halogen vs. methyl groups) .
Q. What strategies improve the selectivity of cyclopropanamine derivatives toward specific biological targets?
- Structure-activity relationship (SAR) studies : Modify substituents on the cyclopropane ring or alkyl chain to enhance target binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites or receptors .
- Proteomic profiling : Identify off-target effects via affinity purification-mass spectrometry .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?
- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolites in hepatocyte incubations .
- LC-MS/MS analysis : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry.
- Enzyme inhibition screens : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .
Methodological Considerations
Q. What computational chemistry approaches predict the reactivity of cyclopropanamine derivatives during synthesis?
- Density functional theory (DFT) : Calculate transition-state energies to identify kinetically favored pathways .
- Molecular dynamics (MD) : Simulate solvation effects on reaction intermediates to optimize solvent selection .
Q. How can stability issues of cyclopropanamine derivatives under experimental conditions be mitigated?
- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the cyclopropane ring .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during biological assays to enhance compound stability .
Data Contradiction Analysis
| Reported Finding | Possible Source of Discrepancy | Resolution Strategy |
|---|---|---|
| Varied IC₅₀ values for enzyme inhibition | Differences in assay buffer composition | Standardize buffer (e.g., 50 mM Tris-HCl, pH 7.5) |
| Conflicting cytotoxicity results | Cell line-specific sensitivity | Use panels of cell lines (e.g., NCI-60) for broader profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
